molecular formula C10H22N2 B13200440 N,2-Dimethyl-N-propylpiperidin-4-amine

N,2-Dimethyl-N-propylpiperidin-4-amine

Cat. No.: B13200440
M. Wt: 170.30 g/mol
InChI Key: ZTAMJIBOSDEAOA-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-propylpiperidin-4-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily utilized as a key synthetic intermediate or a critical scaffold for the development of novel bioactive molecules. Piperidine and its substituted derivatives are fundamental structural motifs found in a wide array of therapeutic agents and are frequently investigated for their diverse biological activities . This specific amine-functionalized piperidine serves as a versatile building block for researchers. Its structure is amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Piperidine-based compounds are extensively studied for their potential interactions with the central nervous system (CNS). For instance, structurally similar analogues have been developed as potent and selective non-imidazole histamine H3 receptor antagonists, such as the compound ADS-003 . Histamine H3 receptors are a recognized target for neurological disorders, and antagonists have shown promise in enhancing the release of neurotransmitters like histamine, norepinephrine, and acetylcholine, which may be relevant for conditions such as narcolepsy, attention-deficit hyperactivity disorder (ADHD), and Alzheimer's disease . The value of this compound to researchers lies in its potential to be incorporated into larger, more complex molecules aimed at modulating specific biological pathways. As with all compounds of this nature, this product is strictly for research use only in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,2-dimethyl-N-propylpiperidin-4-amine

InChI

InChI=1S/C10H22N2/c1-4-7-12(3)10-5-6-11-9(2)8-10/h9-11H,4-8H2,1-3H3

InChI Key

ZTAMJIBOSDEAOA-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1CCNC(C1)C

Origin of Product

United States

Synthetic Methodologies for N,2 Dimethyl N Propylpiperidin 4 Amine and Its Analogs

Retrosynthetic Analysis of N,2-Dimethyl-N-propylpiperidin-4-amine

A retrosynthetic analysis of the target molecule identifies several key disconnections that lead to simpler, more readily available starting materials. The primary disconnections are:

C4-N Bond Disconnection : The bond between the piperidine (B6355638) ring at C4 and the amine nitrogen is a logical point for disconnection. This suggests a reductive amination pathway, where a 2-methyl-N-propyl-4-piperidone precursor reacts with dimethylamine (B145610). A similar strategy is employed in the synthesis of N,N-Dimethylpiperidin-4-amine from 1-(tert-Butoxycarbonyl)-4-piperidone and dimethylamine hydrochloride using a reducing agent like sodium cyanoborohydride. chemicalbook.comchemicalbook.com

N1-Propyl Bond Disconnection : The bond between the piperidine nitrogen (N1) and the propyl group can be disconnected. This points to an N-alkylation strategy, where a precursor, 2-methyl-N,N-dimethylpiperidin-4-amine, is alkylated with a propyl halide.

Piperidine Ring Disconnections : The piperidine ring itself can be disconnected through several classical ring-forming strategies. For instance, a Dieckmann cyclization approach would disconnect two C-C bonds, starting from an acyclic δ-amino diester. researchgate.netcore.ac.uk Alternatively, catalytic hydrogenation suggests a disconnection to a corresponding substituted pyridine (B92270) precursor. whiterose.ac.uk

This analysis reveals that a convergent synthesis, perhaps starting from a pre-formed 2-methyl-4-piperidone or a 2-methylpyridine (B31789) derivative, would be an efficient route.

Classical Approaches to Piperidine Ring Synthesis

Classical methods remain fundamental in constructing the piperidine core.

Catalytic Hydrogenation of Pyridine Derivatives : One of the most direct methods to access the piperidine scaffold is the hydrogenation of a corresponding substituted pyridine. whiterose.ac.uk For the target molecule, this would involve the synthesis of a 2-methyl-4-(dimethylamino)pyridine derivative, followed by reduction of the aromatic ring. Various catalysts, including rhodium and palladium, can be employed for this transformation, often under mild conditions. whiterose.ac.uknih.gov This method can produce cis-piperidines as the major diastereomer. whiterose.ac.uk

Dieckmann Cyclization : This intramolecular condensation of a diester with a base is a powerful tool for forming six-membered rings. core.ac.uk To synthesize a precursor for this compound, one could envision an acyclic amino diester which, upon cyclization, would yield a β-keto ester intermediate. This intermediate, a substituted piperidine-2,4-dione, could then be further modified through reduction and amination to reach the desired product. researchgate.netcore.ac.uk This route offers flexibility in introducing substituents on the acyclic precursor. core.ac.uk

Stereoselective Synthesis of this compound and its Diastereomers

The target compound possesses two stereocenters at positions C2 and C4, meaning it can exist as four possible diastereomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). Achieving stereocontrol is a significant challenge in piperidine synthesis. lookchem.com

The relative stereochemistry (cis vs. trans) between the C2-methyl and C4-amino groups is often determined during the reduction of a piperidone intermediate. For example, in a reductive amination sequence, the stereochemical outcome can be influenced by the steric hindrance of the C2-methyl group, directing the incoming nucleophile and the hydride reagent to opposite faces of the ring.

Enantioselective synthesis can be achieved by several methods:

Chiral Precursors : Starting from commercially available chiral α-amino alcohols can set the stereochemistry at the C2 position early in the synthesis. lookchem.com

Asymmetric Catalysis : The use of chiral catalysts, for instance in the hydrogenation of a pyridine or tetrahydropyridine (B1245486) precursor, can induce enantioselectivity.

Kinetic Resolution : A racemic mixture of a key intermediate, such as N-Boc-2-aryl-4-methylenepiperidine, can be resolved using a chiral base to deprotonate one enantiomer preferentially, allowing for the separation and subsequent functionalization of the enantioenriched isomers. acs.org

The different stereoisomers can be summarized as follows:

StereoisomerC2 ConfigurationC4 ConfigurationRelationship
Isomer 1RREnantiomer of (2S, 4S)
Isomer 2SSEnantiomer of (2R, 4R)
Isomer 3RSEnantiomer of (2S, 4R)
Isomer 4SREnantiomer of (2S, 4R)

Advanced Synthetic Strategies for Substituted Piperidine Derivatives

Modern synthetic chemistry offers sophisticated tools for constructing highly functionalized piperidines. researchgate.net

Transition metal and organocatalysis have revolutionized the synthesis of complex heterocycles.

Metal-Catalyzed C-H Functionalization : Dirhodium catalysts can achieve site-selective C-H functionalization of the piperidine ring. nih.gov The choice of catalyst and the nitrogen-protecting group can direct functionalization to the C2, C3, or C4 positions. nih.govresearchgate.net This allows for the late-stage introduction of substituents onto a pre-formed piperidine scaffold.

Gold-Catalyzed Cyclization : Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov A modular approach involving the gold-catalyzed cyclization of N-homopropargyl amides provides a flexible route to piperidin-4-ols, which are direct precursors to 4-amino piperidines. nih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for the hydrogenation of pyridine derivatives to access piperidines. nih.gov They can also be used in cascade reactions that combine C-H activation and cyclization steps. researchgate.net

Multicomponent Reactions (MCRs) : While less common for saturated piperidines compared to their unsaturated counterparts, MCRs can be designed to assemble the piperidine core from three or more starting materials in one pot. nih.gov An imino-Diels-Alder reaction, for example, could bring together an amine, an aldehyde, and a diene to form a tetrahydropyridine, which can then be reduced to the piperidine.

Cascade Cyclizations : Intramolecular radical cyclizations of 1,6-enynes can produce polysubstituted alkylidene piperidines. nih.gov Another strategy involves a sequential dearomative functionalization of pyridines to build highly decorated piperidine derivatives in a controlled manner. researchgate.net

Functionalization and Derivatization of the this compound Scaffold

Once the core this compound scaffold is synthesized, it can be further modified to create a library of analogs. Such late-stage functionalization is crucial for exploring structure-activity relationships in drug discovery. acs.org

Modification of the N1-Propyl Group : The N-propyl group can be removed and replaced with other alkyl or aryl groups via N-dealkylation followed by re-alkylation.

Derivatization of the C4-Amino Group : The secondary amine at the C4 position is a versatile handle for further reactions. It can undergo acylation, sulfonylation, or further alkylation to introduce a wide range of functional groups.

C-H Functionalization : Advanced methods like photoredox catalysis can be used for the direct C–H arylation of highly substituted piperidines. nih.gov This allows for the introduction of aryl groups at positions alpha to the nitrogen, potentially offering a route to modify the C2 or C6 positions of the ring. Selective functionalization of endo-cyclic α-C–H bonds of N-alkyl piperidines can be achieved through the formation of iminium ions followed by nucleophilic addition. acs.org

Spectroscopic and Theoretical Characterization of N,2 Dimethyl N Propylpiperidin 4 Amine

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

The precise molecular structure of N,2-Dimethyl-N-propylpiperidin-4-amine is determined using a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are fundamental for elucidating the complex structure of substituted piperidines optica.org.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals would be expected for the N-propyl group, the N-methyl group, the C2-methyl group, and the protons on the piperidine (B6355638) ring. The chemical shifts and coupling constants would help establish the connectivity and relative stereochemistry of these groups.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbon atoms adjacent to the nitrogen are typically deshielded and appear at a downfield chemical shift (40-50 ppm), while other ring carbons are found further upfield (20-30 ppm) ycdehongchem.com. The presence of methyl and propyl substituents would result in characteristic signals that confirm the carbon skeleton.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are employed to establish definitive structural assignments. COSY spectra reveal proton-proton coupling networks, allowing for the mapping of adjacent protons through the piperidine ring and its substituents. HETCOR spectra correlate directly bonded proton and carbon atoms, confirming the assignment of signals in both ¹H and ¹³C spectra researchgate.net.

Illustrative ¹³C and ¹H NMR Chemical Shift Ranges for Substituted Piperidines

PositionTypical ¹³C Chemical Shift (ppm) ycdehongchem.comTypical ¹H Chemical Shift (ppm)
C2 (α to N)45 - 602.5 - 3.5
C3 (β to N)20 - 351.4 - 1.9
C4 (γ to N)25 - 451.5 - 2.5
N-CH₃~402.2 - 2.8
N-CH₂- (Propyl)50 - 602.3 - 2.9

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₂₄N₂), the precise mass would be used to confirm its molecular formula. Furthermore, tandem mass spectrometry (MS/MS) is used to study its fragmentation patterns scielo.brresearchgate.net. The fragmentation of N-alkyl piperidines often involves characteristic losses of the alkyl substituents and ring-opening pathways, providing further structural confirmation scielo.brresearchgate.net.

Conformational Analysis and Stereochemistry of Piperidine Derivatives

The piperidine ring typically adopts a chair conformation to minimize steric strain. For this compound, the substituents can occupy either axial or equatorial positions. The preferred conformation is a result of a balance between steric and electronic effects.

The presence of a substituent at the C2 position introduces a chiral center, meaning the compound can exist as different stereoisomers. The relative stereochemistry (cis or trans) between the C2-methyl group and the C4-amine group significantly influences the molecule's three-dimensional shape and properties. NMR spectroscopy is a primary tool for determining the dominant conformation in solution nih.gov. The magnitude of proton-proton coupling constants (³JHH) can help distinguish between axial and equatorial orientations of ring protons, and by extension, the substituents. In many substituted piperidines, there is a preference for larger substituents to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of piperidine derivatives research-nexus.netjksus.org. These computational methods are used to:

Optimize Molecular Geometry: Calculations can determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. Different conformations (e.g., chair with equatorial or axial substituents) can be modeled to find the global energy minimum, thus predicting the most stable isomer nih.gov.

Analyze Electronic Structure: The distribution of electrons within the molecule can be analyzed. Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insight into the molecule's chemical reactivity chemjournal.kzekb.eg. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability ekb.eg.

Determine Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This helps identify nucleophilic and electrophilic centers within the molecule, which is crucial for understanding its interaction with other molecules research-nexus.netchemjournal.kz.

Exemplary Calculated Quantum Chemical Parameters for a Piperidine Derivative

ParameterTypical Calculated ValueSignificance
Energy of HOMO-6 to -8 eVElectron-donating ability
Energy of LUMO0 to 2 eVElectron-accepting ability
HOMO-LUMO Gap~7 eVChemical stability and reactivity ekb.eg
Dipole Moment1 to 3 DebyeMolecular polarity and solubility ekb.eg

Computational Prediction of Spectroscopic Parameters

A significant application of quantum chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate structural assignments.

DFT calculations can accurately predict NMR chemical shifts (¹H and ¹³C) researchgate.netgithub.io. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are often scaled and compared with the experimental spectrum. This comparison is particularly useful for assigning signals in complex spectra and for determining the relative energies of different conformers, as the observed spectrum is a weighted average of the spectra of all conformations present at equilibrium researchgate.net. Modern computational methods and functionals can achieve high accuracy, with mean absolute errors for ¹H shifts as low as 0.08 ppm when compared to experimental data github.io. This predictive power is invaluable for confirming the structure of newly synthesized compounds like this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of N,2-Dimethyl-N-propylpiperidin-4-amine and Analogs with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is widely used to understand the binding modes of piperidine (B6355638) derivatives with various biological targets, such as G protein-coupled receptors (GPCRs) and enzymes.

Research on 4-aminopiperidine (B84694) analogs has frequently targeted the µ-opioid receptor (µOR), a key player in pain management. tandfonline.com Docking studies have elucidated the binding affinities and interaction mechanisms of novel piperidine derivatives within the µOR binding pocket. tandfonline.com These studies often reveal that the piperidine core is essential for analgesic activity and that specific residues within the receptor's transmembrane helices are critical for binding. tandfonline.com For instance, interactions with residues such as D147, Y148, M151, and H297 are commonly observed for piperidine-based ligands in the µOR. tandfonline.commdpi.com

Similarly, docking studies have been employed to investigate piperidine derivatives as potential dipeptidyl peptidase-4 (DPP4) inhibitors for antidiabetic applications. nih.govresearchgate.net These computational analyses support the rational design of new compounds by showing how they interact with the active site of the DPP4 enzyme. nih.govresearchgate.net The stability of these interactions is often validated through further computational methods like molecular dynamics simulations. researchgate.net

The table below summarizes representative findings from molecular docking studies of various piperidine analogs against different biological targets, illustrating the types of data generated.

Compound ClassBiological TargetKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
4-Amino Methyl Piperidinesµ-Opioid ReceptorD147, Y148, M151, W318, I322-8.13 to -13.37 tandfonline.com
4-Aminopiperidine-dihyroquinazolinesDPP4Not specifiedNot specified nih.govresearchgate.net
N-BenzylpiperidinesSigma-1 Receptor (σ1R)E172, L105, M93-11.2 mdpi.com
Piperidine NaphthamidesDopamine D4.2 ReceptorNot specifiedHigh affinity (low nM) nih.gov

This table is illustrative and compiles data from studies on various piperidine analogs, not specifically this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Piperidines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel molecules and guide the optimization of lead compounds.

For substituted piperidines, QSAR studies have been successfully applied to understand the structural requirements for their activity as, for example, µ-opioid agonists and CCR5 antagonists. nih.govnih.gov In a study on 4-phenylpiperidine (B165713) derivatives, a non-linear QSAR model was developed using a neural network approach. nih.gov A variety of molecular descriptors were calculated, and the most relevant ones were selected to correlate with the known analgesic activities of the compounds. nih.gov Such models can lead to the development of a pharmacophore hypothesis, which outlines the essential structural features required for biological activity. nih.gov

Another QSAR study on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists used physicochemical variables (like hydrophobicity and electronic parameters) and indicator variables to explore the importance of different substituents for binding affinity. nih.gov 3D-QSAR techniques such as Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) have also been employed, revealing the importance of features like relative negative charge for potent receptor binding. nih.gov

The table below illustrates the types of descriptors often used in QSAR models for piperidine derivatives.

QSAR Model TypeTargetKey Descriptor ClassesCorrelation
Neural Network nih.govµ-Opioid ReceptorTopological, Electronic, GeometricNon-linear
Hansch Analysis (LFER) nih.govCCR5 ReceptorHydrophobicity (π), Electronic (σ), Steric (MR)Linear
3D-QSAR (MSA) nih.govCCR5 ReceptorMolecular Shape, Relative Negative Charge3-Dimensional

This table presents examples of descriptors used in QSAR studies of piperidine analogs.

Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.com In drug design, MD simulations provide a deeper understanding of the stability of ligand-receptor complexes predicted by molecular docking and can reveal dynamic conformational changes that are crucial for biological function. researchgate.netnih.gov

MD simulations have been extensively used to study the interaction of piperidine-based ligands with the µ-opioid receptor. researchgate.netacs.org These simulations can confirm the stability of the binding pose and characterize the dynamics of key interactions, such as the salt bridge formed between the ligand's amine group and the receptor's Aspartate 3.32 residue. mdpi.comnih.gov Studies have shown that different ligands can induce distinct conformational states in the receptor, which may explain their varying signaling profiles (biased agonism). acs.orgnih.gov

In the context of DPP4 inhibitors, MD simulations have validated the stability of 4-aminopiperidine derivatives within the enzyme's active site, confirming that the ligand-protein complex remains stable in a dynamic environment. researchgate.net Analysis of parameters like the root-mean-square deviation (RMSD) of the protein backbone helps to assess the conformational stability of the complex throughout the simulation. researchgate.netnajah.edu

Ligand ClassTargetSimulation LengthKey Findings
Opioid Ligandsµ-Opioid ReceptorMicrosecond scaleStable binding comparable to morphine; distinct poses for different enantiomers. nih.govresearchgate.netacs.org
4-Aminopiperidine DerivativesDPP4100 nsValidated stability of the ligand at the active site. researchgate.net
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK2/4/6Not specifiedIdentified crucial polar interactions influencing bioactivity. nih.govnih.gov

This table summarizes findings from MD simulations performed on various piperidine analogs and related compounds.

In Silico Exploration of Potential Biological Target Spaces

In silico target fishing, also known as reverse screening, is a computational strategy aimed at identifying the potential protein targets of a small molecule. nih.govresearchgate.net This approach is invaluable for discovering new uses for existing compounds (drug repurposing), understanding a drug's mechanism of action, or predicting potential off-target effects. researchgate.net

For a novel compound like this compound, target fishing could be employed to generate hypotheses about its biological function. These methods can be broadly categorized into ligand-based and structure-based approaches. researchgate.net

Ligand-based methods compare the query molecule to databases of known bioactive compounds, assuming that structurally similar molecules are likely to bind to similar targets. nih.gov

Structure-based methods (or reverse docking) involve docking the query molecule against a large collection of 3D protein structures to identify which ones it is most likely to bind to. mdpi.com

The piperidine scaffold is present in ligands for a wide range of biological targets. mdpi.comnih.gov Therefore, in silico target fishing for a new piperidine derivative could predict interactions with GPCRs (like opioid, dopamine, or serotonin (B10506) receptors), ion channels, or enzymes. nih.govnih.gov These computational predictions provide a foundation for subsequent experimental validation. mdpi.com

MethodApproachPrinciplePotential Targets for Piperidine Scaffold
Ligand-Based Target Fishing2D/3D SimilaritySimilar molecules have similar biological activities.Opioid Receptors, Sigma Receptors, Dopamine Receptors, Histamine H3 Receptor. nih.govnih.gov
Structure-Based Target FishingReverse DockingDocking a ligand against many protein structures to find the best fits.Kinases, Proteases, GPCRs. mdpi.com

This table outlines the principles of in silico target fishing and lists potential target classes for the piperidine chemical scaffold.

Prediction of Molecular Interactions and Binding Affinities

A primary goal of computational modeling is the accurate prediction of molecular interactions and the binding affinity between a ligand and its target. nih.gov Binding affinity, often expressed as an inhibition constant (Ki), dissociation constant (Kd), or IC50 value, is a critical parameter in drug development.

Following molecular docking, specific interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts are analyzed to understand the basis of binding. tandfonline.commdpi.com For piperidine derivatives binding to the µ-opioid receptor, a conserved ionic interaction with an aspartate residue (D147) and hydrogen bonds are crucial for affinity. mdpi.com

More advanced computational methods are used to calculate the binding free energy, which provides a quantitative prediction of binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular technique for estimating the free energy of binding from MD simulation trajectories. najah.edu While highly accurate prediction of binding affinities remains a significant challenge in computational chemistry, these methods are effective for ranking compounds and understanding the relative contributions of different energy components (e.g., electrostatic vs. van der Waals) to the binding process. researchgate.netnih.govnih.gov

Compound ClassTargetMethodPredicted Interaction Types
4-Amino Methyl Piperidines tandfonline.comµ-Opioid ReceptorMolecular DockingHydrogen bonds, hydrophobic interactions
Opioid Ligands mdpi.comµ-Opioid ReceptorMolecular ModelingIonic interaction, water-mediated hydrogen bond
N-Benzylpiperidines mdpi.comSigma-1 ReceptorMolecular DockingHydrogen bond, π-alkyl interactions
4-aminopiperidines acs.orgCytochrome P450 3A4Molecular DockingHydrogen bond with Serine 119

This table details the types of molecular interactions predicted for piperidine analogs with their respective biological targets.

Structure Activity Relationship Sar Studies of N,2 Dimethyl N Propylpiperidin 4 Amine Derivatives

Design Principles for SAR Investigations of Piperidine (B6355638) Scaffolds

Key principles in designing SAR studies for piperidine derivatives include:

Systematic Structural Modification: The progressive alteration of the piperidine scaffold allows for the determination of the importance of its various structural elements. drugdesign.org This involves adding, removing, or replacing specific molecular fragments and observing the resulting impact on biological activity.

Modulation of Physicochemical Properties: The piperidine ring and its substituents significantly influence properties like lipophilicity, aqueous solubility, and basicity (pKa). For instance, introducing fluorine atoms into N-alkyl side chains can modulate basicity and lipophilicity, which in turn affects aqueous solubility and metabolic degradation rates. nih.gov Further SAR studies have shown that introducing a substituent at the 2-position of the piperidine ring can be an effective strategy to enhance aqueous solubility. researchgate.netthieme-connect.com

Conformational Control: The piperidine ring is not planar and typically exists in a chair conformation. Substituents can be positioned in either axial or equatorial orientations. This stereochemical arrangement is critical for how the molecule interacts with its biological target. nih.gov SAR studies often explore how fixing the conformation or altering the stereochemistry impacts potency and selectivity.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For example, a cyclohexane ring in a known ligand was bioisosterically replaced by a piperidine ring, which allowed for the introduction of diverse N-substituents to modulate affinity and other properties. nih.gov

Impact of N-Substituents on Molecular Interactions and Biological Activities

The nitrogen atom of the piperidine ring is a critical site for modification, and the nature of the N-substituent can profoundly affect a compound's biological profile. The N-propyl group in N,2-Dimethyl-N-propylpiperidin-4-amine is a key determinant of its interactions.

Research on related 4-(2-aminoethyl)piperidine scaffolds as σ1 receptor ligands has demonstrated the significant role of the N-substituent. nih.govresearchgate.net Molecular dynamics simulations revealed that the piperidine-N-atom and its substituents interact with a lipophilic binding pocket. nih.govresearchgate.net The size and nature of the N-substituent directly influence the strength and type of these interactions, which is reflected in the receptor affinity.

A study comparing different N-substituents on a piperidine scaffold showed that small alkyl groups could significantly enhance affinity. While replacing a central cyclohexane ring with an unsubstituted (N-H) piperidine led to a remarkable decrease in σ1 affinity, the introduction of a small N-methyl moiety resulted in a high affinity for the σ1 receptor and excellent selectivity over the σ2 subtype. nih.govresearchgate.net In contrast, piperidines with a proton (H), a tosyl moiety, or an ethyl group exhibited considerably lower σ1 affinity. nih.govresearchgate.net This suggests that for a given scaffold, there is an optimal size and lipophilicity for the N-substituent to achieve potent and selective binding. For this compound, the N-propyl group would be expected to confer a specific level of lipophilicity and steric bulk that dictates its interaction with target binding sites.

Table 1: Influence of N-Substituents on σ1 Receptor Affinity

N-SubstituentRelative σ1 Receptor AffinityReference
-H (proton)Low nih.govresearchgate.net
-CH₃ (methyl)High nih.govresearchgate.net
-CH₂CH₃ (ethyl)Considerably Lower nih.govresearchgate.net
-TosylConsiderably Lower nih.govresearchgate.net

Influence of Substitutions on the Piperidine Ring System

Substitutions on the carbon atoms of the piperidine ring, such as the 2-methyl group in this compound, play a crucial role in defining the molecule's shape, stereochemistry, and interaction with biological targets.

The position of substitution is critical. For instance, in a series of piperidine-based monoamine oxidase (MAO) inhibitors, para-substitution on a phenyl ring attached to piperidine was found to be preferable to meta-substitution, and the addition of a hydroxyl group enhanced the inhibitory effect. nih.gov While this example involves a substituent on a group attached to the piperidine, it highlights the principle that the spatial location of functional groups is key.

Direct substitution on the piperidine ring can:

Enhance Potency and Selectivity: Introducing a substituent can create new, favorable interactions with a target receptor or enzyme. Conformational restriction by replacing a flexible chain with a substituted ring structure has been shown to increase inhibitory potency. researchgate.net

Modify Physicochemical Properties: As noted earlier, substitutions can be used to improve properties like solubility. researchgate.netthieme-connect.com

Introduce Chirality: A substituent at a position other than C4 (in a 4-substituted piperidine) creates a chiral center, leading to stereoisomers that may have different biological activities. This is discussed further in the next section.

Role of Stereochemistry in Structure-Activity Relationships

Stereochemistry is a critical factor in the biological activity of piperidine derivatives. thieme-connect.com The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site, and different stereoisomers often exhibit vastly different potencies, selectivities, and metabolic profiles. nih.govnih.gov

For this compound, two main stereochemical aspects are important:

Cis/Trans Isomerism: The relative orientation of the substituents at the C2 and C4 positions (the methyl group and the amine group) can be either cis (on the same side of the ring) or trans (on opposite sides).

Enantiomers: The presence of a chiral center at the C2 position means the compound can exist as a pair of enantiomers (R and S configurations).

Studies on other 3,4-disubstituted piperidines have clearly demonstrated the impact of stereochemistry on biological targets. For a series of monoamine transporter inhibitors, the cis and trans isomers, as well as their individual enantiomers, displayed distinct activity profiles. nih.gov For example, the (-)-cis analogues showed selectivity for the dopamine and norepinephrine transporters (DAT/NET), while the (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter (SERT) or SERT/NET. nih.gov This demonstrates that a subtle change in the spatial arrangement of substituents can completely switch the selectivity profile of a compound. Therefore, the specific stereoconfiguration of this compound would be a crucial determinant of its biological function.

Identification of Key Pharmacophores and Ligand Efficiency Metrics

A pharmacophore is an abstract model of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) necessary for a molecule to bind to a specific biological target. For piperidine derivatives like this compound, the key pharmacophoric features would likely include:

A Positive Ionizable Group: The piperidine nitrogen is basic and will be protonated at physiological pH, forming a positive charge that can engage in ionic interactions or hydrogen bonds with the target.

Hydrogen Bond Donor/Acceptor: The 4-amine group can act as a hydrogen bond donor.

Hydrophobic/Aliphatic Features: The N-propyl group, the 2-methyl group, and the piperidine ring itself provide hydrophobic character, which is important for binding to lipophilic pockets in target proteins. nih.govresearchgate.net

In modern drug design, potency alone is not the only measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LipE) are metrics used to assess the "efficiency" of a compound, relating its binding affinity to its size and lipophilicity, respectively.

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (typically by the number of heavy atoms). It helps identify smaller compounds that bind efficiently, which are often better starting points for optimization. nih.govacs.org Studies on P-glycoprotein inhibitors have shown that LE values often decrease as the size of the ligands increases above a certain threshold. nih.gov

Lipophilic Efficiency (LipE): This metric relates potency to lipophilicity (logP or logD). It is a valuable tool because increasing lipophilicity often leads to higher potency but can also result in poor solubility, high metabolic turnover, and toxicity. An ideal compound increases in potency without a corresponding large increase in lipophilicity. nih.gov

For derivatives of this compound, optimizing these efficiency metrics would be a key goal of an SAR campaign. This would involve modifying substituents to maximize binding affinity while maintaining a favorable balance of molecular size and lipophilicity.

Table 2: Example of Ligand Efficiency Variation with Molecular Size

Compound TypeNumber of Heavy AtomsLigand Efficiency (LE)Reference
N-propyl derivative240.35 nih.gov
Piperidine analogue~300.33 nih.gov
Large Dimer 1440.23 nih.gov
Large Dimer 2>500.18 nih.gov

Mechanistic Investigation of Biological Activities in Preclinical Model Systems

Exploration of Molecular Mechanisms of Action (e.g., receptor binding, enzyme inhibition)

While direct receptor binding or enzyme inhibition data for N,2-Dimethyl-N-propylpiperidin-4-amine is not available, the mechanisms of related piperidine (B6355638) compounds offer insights. For instance, various piperidine derivatives are known to modulate neurotransmitter receptors. It is hypothesized that this compound could potentially interact with receptors such as sigma (σ) receptors, which are targets for many synthetic piperidine-containing molecules. The affinity for σ1 and σ2 receptors often depends on the nature and substitution pattern of the piperidine ring.

Furthermore, some piperidine compounds exhibit enzyme inhibitory activity. For example, derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. The specific substitutions on the piperidine nitrogen and the ring itself in this compound would be crucial in determining any such inhibitory potential.

Biochemical and Cellular Assay Systems for Target Engagement

To investigate the potential targets of this compound, a panel of biochemical and cellular assays would be necessary. Radioligand binding assays could be employed to screen for affinity at a broad range of G-protein coupled receptors (GPCRs), ion channels, and transporters. Enzyme inhibition assays, for kinases, proteases, and other enzyme classes, would also be critical in identifying potential molecular targets.

Cell-based assays would be essential to confirm target engagement in a more physiologically relevant context. For example, if receptor binding is identified, downstream signaling pathways could be monitored using reporter gene assays, second messenger assays (e.g., cAMP or calcium flux), or phosphorylation-specific antibodies.

In Vitro Evaluation of Biological Activities (e.g., antimicrobial efficacy, antioxidant potential, specific receptor binding assays)

The broad biological activities of piperidine derivatives suggest several avenues for in vitro evaluation of this compound.

Antimicrobial Efficacy: Many nitrogen-containing heterocyclic compounds, including piperidine derivatives, have demonstrated antimicrobial properties. researchgate.net The antimicrobial activity of this compound could be assessed against a panel of pathogenic bacteria and fungi using standard methods like the determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The structural features, such as the alkyl and dimethylamino groups, may influence its ability to disrupt microbial cell membranes or inhibit essential enzymes. nih.gov

Antioxidant Potential: The antioxidant capacity of piperidine-containing compounds has been a subject of investigation. researchgate.net The potential of this compound to scavenge free radicals could be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay.

Specific Receptor Binding Assays: Based on the pharmacology of related structures, competitive binding assays for receptors such as opioid, muscarinic, and sigma receptors would be a logical starting point to determine the specific receptor interaction profile of this compound.

Table 1: Hypothetical In Vitro Biological Activity Profile for this compound

Assay Type Target/Organism Predicted Outcome Rationale
Antimicrobial S. aureus, E. coli Potential Activity Piperidine scaffold is common in antimicrobials. researchgate.net
Antioxidant DPPH Radical Potential Activity N-substituted piperidines can exhibit antioxidant properties. researchgate.net

Preclinical In Vivo Model Systems for Activity Screening (e.g., analgesic models, anticonvulsant models)

Should in vitro assays reveal promising activity, preclinical in vivo models would be the next step to evaluate the pharmacological effects of this compound.

Analgesic Models: The 4-anilidopiperidine structure is a well-known pharmacophore for potent opioid analgesics. nih.gov Although this compound differs significantly, the piperidine core is a common feature in many analgesic compounds. nih.gov Its potential analgesic effects could be screened in models such as the hot plate test or the tail-flick test in rodents.

Anticonvulsant Models: A number of compounds containing the piperidine moiety have been investigated for their anticonvulsant properties. nih.gov The maximal electroshock (MES) seizure model and the subcutaneous pentylenetetrazole (scPTZ) seizure model are standard screening tools to identify potential anticonvulsant activity. mdpi.commdpi.com These models can help to elucidate the potential of this compound in controlling different types of seizures.

Table 2: Potential Preclinical In Vivo Screening Models for this compound

Model Pharmacological Area Endpoint Rationale
Hot Plate Test Analgesia Latency to response Piperidine is a core structure in some analgesics. nih.gov
Maximal Electroshock (MES) Anticonvulsant Seizure protection Piperidine derivatives have shown anticonvulsant activity. nih.gov

Elucidation of Signaling Pathways and Receptor Interactions at the Molecular Level

If this compound demonstrates significant activity in receptor binding assays and functional cellular assays, further studies would be required to elucidate the precise molecular interactions. Computational modeling and docking studies could predict the binding mode of the compound within the active site of its target receptor. Site-directed mutagenesis of the receptor could then be used to experimentally validate the key amino acid residues involved in the interaction.

Downstream signaling pathways activated or inhibited by receptor binding would be investigated using techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., ERK, Akt, CREB) and quantitative PCR to measure changes in gene expression. This would provide a comprehensive understanding of the molecular mechanisms underlying the biological activity of this compound.

Future Directions and Research Perspectives

Development of Advanced Synthetic Strategies for Piperidine (B6355638) Scaffolds

The demand for structurally complex and diverse piperidine derivatives has spurred the development of innovative and efficient synthetic methods. Modern strategies are moving beyond traditional approaches to offer greater control over stereochemistry, improve efficiency, and enable the construction of molecules previously considered inaccessible.

Biocatalysis is also being employed in multicomponent reactions to produce clinically valuable piperidines. rsc.orgrsc.org For instance, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used as reusable catalysts for the one-pot synthesis of polyfunctionalized piperidines with high yields. rsc.orgrsc.orgresearchgate.net These enzymatic strategies represent a greener and more sustainable alternative to traditional chemical catalysts.

Other key areas of development include:

Asymmetric Synthesis: Rhodium-catalyzed asymmetric reductive Heck reactions are being used to create 3-substituted tetrahydropyridines with high enantioselectivity, providing access to a wide variety of enantioenriched piperidines. acs.org

Dearomative Functionalization: Novel methods are being developed to directly convert flat, aromatic pyridines into highly functionalized, three-dimensional piperidines, addressing the challenge of controlling site-, regio-, and diastereoselectivity. researchgate.net

Late-Stage Functionalization: Robust platforms for the late-stage α-functionalization of N-alkyl piperidines are emerging. acs.org These methods, which involve the selective formation of iminium ions, allow for the introduction of diverse functional groups into complex, bioactive molecules, facilitating the rapid exploration of structure-activity relationships. acs.orgresearchgate.net

These advanced strategies are summarized in the table below:

Synthetic StrategyKey FeaturesAdvantages
Biocatalytic C-H Oxidation & Radical Cross-Coupling Two-stage process using enzymes and nickel electrocatalysis. news-medical.netchemistryviews.orgStreamlined synthesis, reduced steps, modular, avoids precious metals. news-medical.net
Immobilized Lipase-Catalyzed Multicomponent Reactions Use of reusable biocatalysts like immobilized CALB. rsc.orgrsc.orgHigh yields, environmentally friendly, catalyst reusability. rsc.orgresearchgate.net
Asymmetric Reductive Heck Reaction Rhodium-catalyzed carbometalation of dihydropyridines. acs.orgHigh enantioselectivity, broad functional group tolerance. acs.org
Dearomative Functionalization of Pyridines Stepwise functionalization to convert aromatic pyridines to piperidines. researchgate.netAccess to highly substituted, 3D piperidine cores. researchgate.net
Late-Stage α-Functionalization Selective iminium ion formation for subsequent nucleophilic addition. acs.orgEnables rapid diversification of complex bioactive molecules. acs.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Piperidine Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and guide the design of new compounds. clinmedkaz.orgmdpi.comnih.gov In piperidine research, these computational tools are accelerating the identification of promising drug candidates and optimizing synthetic pathways.

ML algorithms, including deep neural networks (DNNs) and random forest (RF) models, are increasingly used to predict the biological activity of novel piperidine derivatives. uminho.ptresearchgate.net By training on large datasets of known compounds and their activities, these models can screen virtual libraries of piperidines to identify molecules with a high probability of interacting with a specific biological target. nih.govuminho.pt This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening. nih.gov

Key applications of AI and ML in piperidine research include:

De Novo Drug Design: Generative models like variational autoencoders (VAEs) and generative adversarial networks (GANs) can design entirely new piperidine-based molecules with desired therapeutic properties from scratch. harvard.edu

Predictive Modeling: AI can predict various crucial properties of piperidine compounds, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to prioritize candidates with better drug-like characteristics. mdpi.com

Reaction Prediction: Machine learning platforms are being developed that can predict the outcomes of chemical reactions, which can accelerate the design and optimization of synthetic routes for complex piperidine targets. cam.ac.uk This data-driven approach moves chemical synthesis from a trial-and-error process to a more predictive science. cam.ac.uk

Target Identification: AI tools can analyze biological data to identify and validate new protein targets for which piperidine derivatives could be effective modulators. nih.gov

The integration of AI with automated high-throughput chemistry creates a powerful closed-loop system for discovery. cam.ac.uk Automated experiments can rapidly generate large, high-quality datasets that are then used to train more accurate ML models, which in turn design the next round of experiments, accelerating the discovery cycle.

Exploration of Novel Biological Targets for Piperidine Derivatives

The structural versatility of the piperidine ring allows it to interact with a wide array of biological targets, making its derivatives relevant for treating a multitude of diseases. clinmedkaz.orgclinmedkaz.org Ongoing research continues to uncover new therapeutic applications by exploring novel biological targets. Computer-aided tools are instrumental in this process, helping to predict the most likely protein targets and pharmacological activities of new piperidine compounds. clinmedkaz.orgclinmedkaz.org

Kinases represent a major class of targets for piperidine-based inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. benthamdirect.comencyclopedia.pub Piperidine derivatives have been designed and investigated as inhibitors for several kinases:

Protein Kinase B (Akt): As a key node in cell survival and proliferation pathways, Akt is a promising therapeutic target in oncology. benthamdirect.com In silico studies, including 3D-QSAR and molecular docking, are being used to design highly active piperidine-based Akt inhibitors. benthamdirect.com

Serum and Glucocorticoid Regulated Kinase 1 (SGK1): Implicated in cardiovascular diseases like cardiac arrhythmia, SGK1 is another target for which novel piperidine substituted pyrazolopyrimidine inhibitors are being developed. acs.org

Cyclin-Dependent Kinase 2 (CDK2): Piperazine- and piperidine-containing benzofuran (B130515) derivatives have been identified as potent type II CDK2 inhibitors, showing promise as anticancer agents. nih.gov

G-protein coupled receptors (GPCRs) are another critical target class, involved in virtually all physiological processes. nih.govnih.gov They are the target of 30-40% of all approved drugs. nih.govfrontiersin.org Research has identified piperidine derivatives that can modulate GPCR activity. For example, 1-Piperidine propionic acid has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), a GPCR involved in inflammation and cancer. nih.gov The vastness of the GPCR family presents a significant opportunity for discovering new medicines, and natural products containing scaffolds like piperidine often serve as guides for drug discovery in this area. nih.gov

The table below highlights some of the novel biological targets for piperidine derivatives.

Target ClassSpecific Target ExampleTherapeutic Area
Kinases Protein Kinase B (Akt) benthamdirect.comCancer benthamdirect.com
Serum/Glucocorticoid Regulated Kinase 1 (SGK1) acs.orgCardiovascular Disease acs.org
Anaplastic Lymphoma Kinase (ALK) encyclopedia.pubCancer encyclopedia.pub
Cyclin-Dependent Kinase 2 (CDK2) nih.govCancer nih.gov
GPCRs Protease-Activated Receptor-2 (PAR2) nih.govInflammation, Cancer nih.gov
Viral Proteins SARS-CoV-2 Main Protease encyclopedia.pubInfectious Disease encyclopedia.pub
Enzymes Acetylcholinesterase (AChE) encyclopedia.pubAlzheimer's Disease encyclopedia.pub

Challenges and Opportunities in Piperidine-Based Chemical Research

Despite significant progress, research and development involving piperidine-based compounds face several challenges that also present opportunities for innovation.

Challenges:

Stereocontrol: The three-dimensional nature of the piperidine ring means that controlling stereochemistry during synthesis is a persistent challenge. mdma.ch Developing robust and scalable methods for asymmetric synthesis is crucial, as different stereoisomers can have vastly different biological activities. drugdiscoverytrends.com

Scalability: A synthetic route that works well on a laboratory scale may be difficult or inefficient to scale up for industrial production. drugdiscoverytrends.comacsgcipr.org Issues such as reagent cost, reaction conditions (e.g., temperature, mixing), and purification need to be addressed to ensure a process is viable for manufacturing. drugdiscoverytrends.com

Late-Stage Functionalization: Historically, modifying a complex molecule containing a piperidine ring late in a synthetic sequence has been difficult. acs.org This limits the ability to quickly create analogues for structure-activity relationship (SAR) studies.

Opportunities:

Advanced Catalysis: The development of novel catalysts, including biocatalysts and earth-abundant metals like nickel, provides powerful tools to overcome synthetic challenges. news-medical.netchemistryviews.org These catalysts can enable previously difficult transformations with high selectivity and efficiency.

Flow Chemistry: Continuous flow reactors offer significant advantages for scaling up piperidine synthesis. acsgcipr.org They allow for better control over reaction parameters, improved safety, and can be "telescoped" to perform multiple synthetic steps in a continuous sequence, minimizing purification needs between steps. acsgcipr.org

Computational Chemistry and AI: As discussed, AI and machine learning are creating unprecedented opportunities to accelerate the entire discovery pipeline. cam.ac.uk From designing novel scaffolds to predicting synthetic routes and biological activities, computational tools are helping to overcome experimental bottlenecks.

Exploring New Chemical Space: The development of modular and late-stage functionalization techniques allows chemists to access novel, complex, and highly substituted piperidine structures. news-medical.netresearchgate.netacs.org This expansion into new areas of "chemical space" increases the probability of discovering molecules with novel biological activities and improved therapeutic properties. chemistryviews.org

The synergy between these innovative approaches promises to overcome existing hurdles and unlock the full potential of the piperidine scaffold in medicine and beyond.

Q & A

Q. What are the recommended synthetic routes for N,2-Dimethyl-N-propylpiperidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves alkylation of a piperidine precursor (e.g., N-methylpiperidin-4-amine) with propyl halides under basic conditions (e.g., K₂CO₃ or NaH) in solvents like acetonitrile or ethanol . Optimization includes:
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity.
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.3 ppm for N-CH₃, δ ~1.4 ppm for propyl-CH₂) and mass spectrometry .

Q. How can researchers validate the structural integrity of This compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • Piperidine ring protons: δ 2.5–3.0 ppm (multiplet for N-CH₂ groups).
  • Propyl chain: δ 0.9–1.6 ppm (triplet for CH₃, quintet for CH₂).
  • LC-MS : Use reverse-phase C18 columns with ESI+ ionization; expected [M+H]⁺ = 184.2 g/mol (calculated from molecular formula C₁₀H₂₁N₂).
  • IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling This compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for This compound derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Impurity Profiling : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect trace impurities (e.g., unreacted propyl halides) that may skew bioactivity results .
  • Meta-Analysis : Compare data across studies using tools like Newcastle-Ottawa Scale to assess methodological rigor .

Q. What strategies are effective for analyzing the stability of This compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h. Monitor degradation via TLC or LC-MS.
  • Thermal stress : Heat at 80°C for 48h; assess decomposition products (e.g., demethylation byproducts).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Q. How can computational methods aid in predicting the reactivity of This compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., acetylcholine esterase) based on piperidine scaffold analogs .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., N-methyl group) prone to metabolic oxidation .
  • QSAR Models : Train models on datasets of similar amines to correlate substituent effects (e.g., propyl vs. ethyl chains) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.